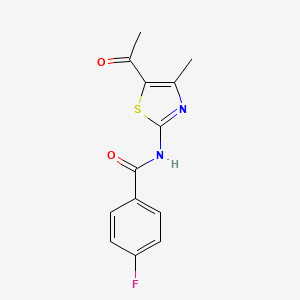

N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide” is a chemical compound that has been studied for its potential biological activities . It is one of the derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide .

Synthesis Analysis

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione 1 and corresponding Benzoyl Chloride (Substituted; 2a-h) . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis

The synthesized compounds were subjected to chemical characterization (NMR, FTIR, and elemental analysis) . The detailed characterization data of each derivative is given as: N-(5-acetyl-4-methylthiazol-2-yl)-4-fluorobenzamide .Chemical Reactions Analysis

The synthesized compounds were tested for biological activities such as antioxidant, antibacterial, antifungal, and a-glucosidase . The results were further supported by molecular docking studies and the chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .Aplicaciones Científicas De Investigación

Antioxidant Properties

The derivatives of N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide have been tested for their antioxidant capabilities. One particular derivative, compound 3h, exhibited the highest antioxidant properties with an IC50 value of 141.9 ± 1.12 µg/mL . Antioxidants are crucial in research for their ability to neutralize free radicals, which can prevent oxidative stress-related diseases.

Antibacterial Activity

Some derivatives, specifically compounds 3d and 3h, have shown significant antibacterial activity . This makes them potential candidates for developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Antifungal Efficacy

The fungicidal activity of these compounds has also been explored, with compound 3a demonstrating a zone of inhibition up to 24 mm . This suggests a potential use in treating fungal infections or in agricultural applications to protect crops from fungal pathogens.

α-Glucosidase Inhibition

In the realm of diabetes research, α-glucosidase inhibitors are valuable for controlling postprandial blood glucose levels. Compound 3h showed the highest enzyme inhibition activity with an IC50 value of 134.4 ± 1.01 µg/mL, followed by compound 3c . This indicates a promising application in the development of antidiabetic therapies.

Multi-Target-Directed Ligands

The derivatives are considered multi-target-directed ligands, meaning they can interact with multiple molecular targets. This property is beneficial in drug discovery, where a single molecule can be designed to modulate several pathways involved in a disease .

Computational Analysis and Drug Design

The chemical stability and interaction with biological targets of these derivatives have been supported by molecular docking studies and density functional theory (DFT) calculations . This application is crucial in the early stages of drug design, allowing for the prediction of a compound’s behavior in biological systems.

Structure-Activity Relationship (SAR) Studies

With a well-developed structure-activity relationship, these derivatives represent drug-like molecules that can be further evaluated for their therapeutic potential . SAR studies are fundamental in understanding how structural changes in a molecule affect its biological activity.

Chemical Characterization and Synthesis

The detailed chemical characterization of these derivatives, including NMR, FTIR, and elemental analysis, provides a foundation for the synthesis of new compounds . This application is essential in the field of synthetic chemistry, where new molecules are continually being created for various scientific purposes.

Direcciones Futuras

The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests that “N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide” and its derivatives have potential for future research and development in the field of medicinal chemistry.

Mecanismo De Acción

Target of Action

It is known that this compound and its derivatives are multi-target-directed ligands , suggesting that they interact with multiple biological targets.

Biochemical Pathways

The compound has been tested for biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase inhibition . This suggests that it may affect multiple biochemical pathways related to these activities.

Result of Action

The compound and its derivatives have shown significant antioxidant, antibacterial, and antifungal activities . For instance, one derivative showed maximum antioxidant properties with an IC50 ± SEM = 141.9 ± 1.12 lg/mL . Another derivative exhibited significant fungicidal activity with a zone of inhibition up to 24 mm . These results suggest that the compound’s action leads to molecular and cellular effects that inhibit the growth of bacteria and fungi, and counteract oxidative stress.

Propiedades

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-3-5-10(14)6-4-9/h3-6H,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWKZPSRLNGTOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2895580.png)

![N,N-Dimethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-sulfonamide](/img/structure/B2895582.png)

![5-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2895584.png)

![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)

![Methyl 2-[4-(dimethylamino)anilino]propanoate](/img/structure/B2895591.png)

![4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2895593.png)

![2-(1,3-Benzodioxol-5-yloxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2895595.png)

![N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2895597.png)

![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2895599.png)

![N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2895601.png)